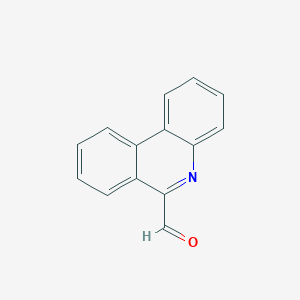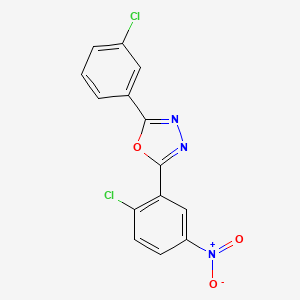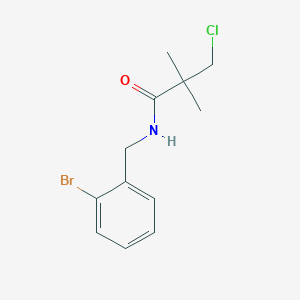
1,3-bis(2,6-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N,N’-bis(2,6-dimethylphenyl)- is a chemical compound known for its unique structure and properties. It is a derivative of urea, where the hydrogen atoms are replaced by 2,6-dimethylphenyl groups. This modification imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis(2,6-dimethylphenyl)- typically involves the reaction of 2,6-dimethylaniline with phosgene to form the corresponding isocyanate, which is then reacted with another equivalent of 2,6-dimethylaniline to yield the desired urea derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of Urea, N,N’-bis(2,6-dimethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反应分析
Types of Reactions
Urea, N,N’-bis(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
科学研究应用
Urea, N,N’-bis(2,6-dimethylphenyl)- finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of Urea, N,N’-bis(2,6-dimethylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- Urea, N,N’-bis(2,4-dimethylphenyl)-
- Urea, N,N’-bis(3,5-dimethylphenyl)-
- Thiourea derivatives
Uniqueness
Urea, N,N’-bis(2,6-dimethylphenyl)- is unique due to the specific positioning of the methyl groups on the aromatic rings, which influences its reactivity and interaction with other molecules. This structural uniqueness imparts distinct properties that are not observed in other similar compounds .
属性
CAS 编号 |
25348-08-7 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC 名称 |
1,3-bis(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C17H20N2O/c1-11-7-5-8-12(2)15(11)18-17(20)19-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H2,18,19,20) |
InChI 键 |
JXUWOLMXMGHGMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=CC=C2C)C |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-(Aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1654530.png)

![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B1654534.png)






![N1-[2-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1654546.png)



![5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1654553.png)
